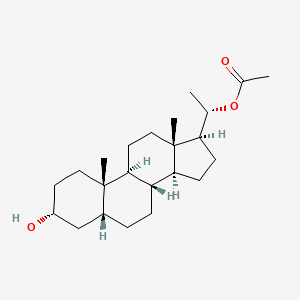
4'-Hydroxy Diclofenac Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Diclofenac Sulfate is a metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac is known for its analgesic, anti-inflammatory, and antipyretic properties. The formation of 4’-Hydroxy Diclofenac is primarily mediated by the enzyme CYP2C9, and it undergoes further sulfation to form 4’-Hydroxy Diclofenac Sulfate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Diclofenac Sulfate involves the hydroxylation of diclofenac, followed by sulfation. The hydroxylation is typically mediated by the enzyme CYP2C9, which introduces a hydroxyl group at the 4’ position of the diclofenac molecule. This intermediate, 4’-Hydroxy Diclofenac, is then subjected to sulfation, a process that attaches a sulfate group to the hydroxyl group, forming 4’-Hydroxy Diclofenac Sulfate .
Industrial Production Methods: Industrial production of 4’-Hydroxy Diclofenac Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydroxylation step, followed by chemical sulfation using sulfuric acid or other sulfating agents .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Hydroxy Diclofenac Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The sulfate group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Desulfated products.
Substitution: Alkylated derivatives
Aplicaciones Científicas De Investigación
4’-Hydroxy Diclofenac Sulfate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of diclofenac metabolites.
Biology: Studied for its role in the metabolic pathways of diclofenac and its impact on biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4’-Hydroxy Diclofenac Sulfate is similar to that of diclofenac. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, 4’-Hydroxy Diclofenac Sulfate reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Diclofenac: The parent compound, widely used as an NSAID.
5-Hydroxy Diclofenac: Another hydroxylated metabolite of diclofenac.
4,5-Dihydroxy Diclofenac: A di-hydroxylated derivative of diclofenac
Uniqueness: 4’-Hydroxy Diclofenac Sulfate is unique due to its specific hydroxylation and sulfation, which influence its pharmacokinetic properties and biological activity. Unlike diclofenac, which is primarily used for its therapeutic effects, 4’-Hydroxy Diclofenac Sulfate is mainly studied for its role in metabolism and environmental impact .
Propiedades
Fórmula molecular |
C14H11Cl2NO6S |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO6S/c15-10-6-9(23-24(20,21)22)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(18)19/h1-4,6-7,17H,5H2,(H,18,19)(H,20,21,22) |
Clave InChI |
VMRXAZSKKNZVAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)OS(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)

![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
